1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione

Catalog No.
S3339164
CAS No.
282540-05-0
M.F
C9H13NO4
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione

CAS Number

282540-05-0

Product Name

1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methylbutanoate

Molecular Formula

C9H13NO4

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C9H13NO4/c1-6(2)5-9(13)14-10-7(11)3-4-8(10)12/h6H,3-5H2,1-2H3

InChI Key

YJRXBNGDPXLRLK-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(C)CC(=O)ON1C(=O)CCC1=O

Application in Drug Discovery

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Pyrrolidine-2,5-dione is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures: The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Results or Outcomes: Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature .

Application as Inhibitors of P. aeruginosa PBP3

Specific Scientific Field: Microbiology and Pharmacology

Summary of the Application: Pyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the PBP3 target, a penicillin binding protein of Pseudomonas aeruginosa . This discovery brings opportunities to target multidrug-resistant bacterial strains .

Methods of Application or Experimental Procedures: A fluorescence assay based on a well-known thioester artificial substrate was optimized and a target screening was performed using a focused protease-targeted library of 2455 compounds .

Results or Outcomes: The screening led to the identification of pyrrolidine-2,3-dione as a potential scaffold to inhibit the PBP3 target . Further chemical optimization using a one-pot three-component reaction protocol delivered compounds with excellent target inhibition, initial antibacterial activities against P. aeruginosa and no apparent cytotoxicity .

Application as Inhibitors of Carbonic Anhydrase

Specific Scientific Field: Biochemistry and Pharmacology

Methods of Application or Experimental Procedures: The preparation of these derivatives involves the synthesis of 3-chloro-1-aryl pyrrolidine-2,5-diones .

Results or Outcomes: The results indicate that these derivatives have potential as inhibitors of carbonic anhydrase, which could have therapeutic implications .

Application as Antibacterial Agents

Summary of the Application: Pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their biological activity against Gram-negative bacteria .

Methods of Application or Experimental Procedures: The synthesis of these derivatives involves the use of N-hydroxysuccinimide and other chemical tools . The chemical structure was confirmed with both 1H and 13C NMR spectroscopic techniques .

Results or Outcomes: The results indicate that these compounds decreased the growth of Gram-negative bacteria . This suggests that these pyrrolidine-2,5-dione derivatives could be good candidates as antibacterial compounds .

Application in the Synthesis of Amidino Depsipeptide Mimics

Specific Scientific Field: Chemistry and Pharmacology

Summary of the Application: Pyrrolidine-2,5-dione derivatives have been used in the synthesis of amidino depsipeptide mimics, which are proteolytically stable peptide bond bioisosteres . These mimics have potential therapeutic applications .

Methods of Application or Experimental Procedures: The synthesis involves a metal-free multicomponent 1,3-dipolar cycloaddition of cyclopentanone–proline enamines and sulfonylazides . The resulting diazo function reacts with the carboxylic group of N-Fmoc-protected amino acids to produce the depsipeptide mimics .

Results or Outcomes: The procedure allows for the easy synthesis of amidino-functionalized derivatives . The conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure .

Application as Inhibitors of Multidrug Resistant Bacteria

Summary of the Application: Pyrrolidine-2,5-dione derivatives have been identified as potential inhibitors of penicillin binding proteins (PBPs), which are proven targets inhibited by β-lactam antibiotics . This discovery brings opportunities to target multidrug-resistant bacterial strains .

Methods of Application or Experimental Procedures: The discovery process involved the use of innovative strategies to deliver the next generation of antibacterials .

Results or Outcomes: The results indicate that these compounds could be used to combat infections, especially those from Gram-negative bacteria .

1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methylbutanoyloxy group and a dione functional group at the 2 and 5 positions. The molecular formula of this compound is C${10}$H${15}$N${1}$O${3}$, and it features a unique structural arrangement that contributes to its reactivity and biological properties. This compound is part of the broader class of pyrrolidine-2,5-dione derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial effects .

  • There is no scientific research available on the mechanism of action of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione.
  • Due to the lack of research, no information is available on potential safety concerns or hazards associated with this compound.
Due to the presence of its electrophilic carbonyl groups and nucleophilic pyrrolidine nitrogen. Key reactions include:

  • Electrophilic Substitution: The pyrrolidine nitrogen acts as a nucleophile, allowing for reactions with electrophiles such as alkyl halides and acyl halides .
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed, releasing the 3-methylbutanoic acid moiety.
  • Condensation Reactions: The dione can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight the compound's versatility in synthetic chemistry.

Pyrrolidine-2,5-dione derivatives, including 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione, exhibit significant biological activities. Notably:

  • Anticancer Properties: Compounds in this class have been identified as inhibitors of indoleamine 2,3-dioxygenase-1, an enzyme involved in cancer progression .
  • Anticonvulsant Effects: Some derivatives have shown promise in treating epilepsy through mechanisms that may involve modulation of neurotransmitter pathways .
  • Antimicrobial Activity: Research indicates that these compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics .

The synthesis of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione typically involves several steps:

  • Formation of the Pyrrolidine Ring: Starting materials such as amino acids or their derivatives can be cyclized to form the pyrrolidine structure.
  • Acylation: The introduction of the 3-methylbutanoyl group is achieved through acylation reactions using appropriate acyl chlorides.
  • Dione Formation: The final step involves oxidation or other methods to ensure the presence of the dione functionality at positions 2 and 5.

These methods can vary based on desired yields and purity levels.

The applications of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione extend into several fields:

  • Pharmaceutical Development: Due to its biological activities, it serves as a lead compound for developing new therapeutics for cancer and neurological disorders.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in medicinal chemistry and organic synthesis.
  • Agricultural Chemistry: Potential applications in agrochemicals due to its antimicrobial properties are also being explored.

Interaction studies involving 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione focus on its binding affinities with various biological targets. Notable findings include:

  • Enzyme Inhibition: Studies have demonstrated that this compound inhibits indoleamine 2,3-dioxygenase-1 effectively, impacting tryptophan metabolism .
  • Receptor Binding: Preliminary data suggest interactions with neurotransmitter receptors that may underlie its anticonvulsant effects .

These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Aminopyrrolidine-2,5-dioneAmino group at position 3Exhibits strong anticonvulsant activity
N-(4-Aminobutyl)pyrrolidine-2,5-dioneButyl chain substitutionPotential use in neuropharmacology
N-(Phenyl)pyrrolidine-2,5-dionePhenyl substitutionKnown for anti-inflammatory properties

These compounds are noteworthy for their distinct biological activities while maintaining similar core structures. The unique combination of substituents in 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione contributes to its specific pharmacological profile.

Peptide Bond Formation via Active Ester Intermediates

1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione represents a specialized class of activated esters that demonstrates significant utility in peptide bond formation through active ester intermediate mechanisms [2]. The compound, with molecular formula C₉H₁₃NO₄ and molecular weight 199.20 g/mol, functions as an N-hydroxysuccinimide ester derivative bearing a 3-methylbutanoyl substituent . This structural configuration imparts enhanced reactivity toward nucleophilic attack by primary amines, facilitating efficient amide bond formation under mild reaction conditions [4] [5].

The mechanistic pathway for peptide bond formation proceeds through nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the activated ester [6] [7]. The pyrrolidine-2,5-dione moiety serves as an excellent leaving group, with the reaction proceeding via a tetrahedral intermediate that collapses to form the desired amide bond while releasing N-hydroxysuccinimide [2] [4]. This process occurs optimally at physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0, where the amino groups exist predominantly in their nucleophilic, unprotonated form [4] [8].

Research findings demonstrate that N-hydroxysuccinimide ester-based coupling reactions exhibit superior efficiency compared to conventional carbodiimide-mediated approaches [7] [9]. The pre-formed active ester strategy minimizes side reactions and provides better control over stoichiometry, resulting in higher yields and reduced racemization [10] [11]. Studies indicate that the half-life of N-hydroxysuccinimide esters in aqueous solution ranges from 4-5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C due to competing hydrolysis reactions [4] [5].

The application of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione in solid-phase peptide synthesis has shown particular promise for incorporating branched acyl groups into peptide chains [12] [13]. The 3-methylbutanoyl substituent provides steric bulk that can influence peptide conformation and stability, making it valuable for the synthesis of conformationally constrained peptide analogs [13]. Comparative studies reveal that pyrrolidine-2,5-dione derivatives exhibit enhanced stability compared to natural peptide bonds, particularly under proteolytic conditions [13].

Table 1: Molecular and Physical Properties of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione

PropertyValueReference
Molecular FormulaC₉H₁₃NO₄
Molecular Weight (g/mol)199.20
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 3-methylbutanoate
CAS Number282540-05-0
InChI KeyYJRXBNGDPXLRLK-UHFFFAOYSA-N
Canonical SMILESCC(C)CC(=O)ON1C(=O)CCC1=O

Acyl Transfer Reactions in Complex Molecule Construction

The utility of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione extends beyond simple peptide synthesis to encompass sophisticated acyl transfer reactions in the construction of complex molecular architectures [14] [15]. The compound serves as an efficient acyl donor in various transformations, including the synthesis of pharmaceutical intermediates and natural product analogs [16] [17]. The activated ester functionality enables selective acylation of nucleophilic sites in polyfunctional molecules, providing chemists with precise control over regioselectivity and functional group compatibility [6] [18].

Acyltransferase-catalyzed reactions represent a bioinspired approach to utilizing pyrrolidine-2,5-dione derivatives in complex molecule synthesis [17]. These enzymatic systems demonstrate remarkable substrate specificity and can facilitate acyl transfer reactions under mild conditions that preserve sensitive functional groups [17]. The ping-pong bi-bi mechanism employed by acyltransferases involves formation of a covalent acyl-enzyme intermediate, followed by nucleophilic attack by the acceptor substrate to complete the transfer process [17].

Research in asymmetric acyl transfer catalysis has revealed the potential for developing enantioselective methodologies using chiral catalysts in conjunction with activated esters [14] [15]. The incorporation of 1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione into these systems provides access to optically active compounds through kinetic resolution or asymmetric acylation processes [14]. N-to-S acyl transfer reactions represent another important application, where the compound can serve as a precursor for generating more reactive thioesters from stable amide substrates [15] [19].

The application of acyl transfer chemistry in natural product synthesis has demonstrated the versatility of pyrrolidine-2,5-dione derivatives in constructing complex polyketide and non-ribosomal peptide structures [17]. These methodologies enable the selective modification of specific positions within large molecules, facilitating structure-activity relationship studies and analog development [16]. The ability to introduce branched acyl groups, such as the 3-methylbutanoyl moiety, provides access to unnatural amino acid derivatives that can be incorporated into bioactive peptides and proteins [11] [9].

Table 2: Comparative Reactivity of Active Ester Systems

Active Ester TypeReactivity with AminesStability in Aqueous SolutionApplications
N-Hydroxysuccinimide EstersHighModerate (t₁/₂ = 4-5 h at pH 7.0, 0°C)Peptide synthesis, protein bioconjugation
Pentafluorophenyl EstersVery HighLowDifficult couplings, sterically hindered substrates
Hydroxybenzotriazole EstersModerate-HighGoodPeptide synthesis with reduced racemization
N-Hydroxyazabenzotriazole EstersHighGoodAdvanced peptide synthesis
3-Methylbutanoyl-NHS EsterHigh (predicted)Moderate (predicted)Specialized acyl transfer reactions

Bioconjugation Strategies for Biomolecule Functionalization

1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione demonstrates significant potential in bioconjugation applications, where it serves as a reactive linker for the covalent attachment of various functional groups to biomolecules [4] [5] [20]. The compound's N-hydroxysuccinimide ester functionality exhibits selective reactivity toward primary amines, including the epsilon-amino groups of lysine residues and N-terminal amino groups in proteins and peptides [4] [8]. This selectivity enables site-specific modification of biomolecules while preserving their structural integrity and biological activity [5] [21].

Protein labeling applications utilizing pyrrolidine-2,5-dione derivatives have shown remarkable success in the development of fluorescent probes, affinity labels, and drug conjugates [4] [20]. The reaction between the activated ester and amino groups proceeds rapidly at room temperature, forming stable amide linkages that resist hydrolysis under physiological conditions [4] [5]. Research indicates that the optimal pH range for bioconjugation reactions is 8.3-8.5, where amino group reactivity is maximized while minimizing competing hydrolysis of the active ester [20].

The kinetics of bioconjugation reactions reveal that heterogeneous aminolysis rate constants are significantly lower than hydrolysis rate constants under physiological conditions [5]. This finding has important implications for protein immobilization strategies, as it suggests that many proteins initially thought to be covalently linked may actually be physically adsorbed through non-covalent interactions [5]. To overcome this limitation, researchers have developed modified protocols that enhance covalent coupling efficiency through optimized reaction conditions and buffer systems [22] [23].

Advanced bioconjugation strategies employ heterobifunctional linkers that combine N-hydroxysuccinimide ester functionality with other reactive groups [22] [23]. Succinimidyl iodoacetate represents one such linker that enables predictable conjugation ratios between peptides and proteins [22] [23]. This approach avoids the complications associated with maleimide-based chemistry, which can lead to unwanted byproducts and immunogenic conjugates [22].

The development of protein-drug conjugates represents a rapidly growing application area for pyrrolidine-2,5-dione chemistry [24] [21]. These conjugates enable targeted delivery of therapeutic agents while minimizing systemic toxicity [24]. The stability of succinimide modifications in therapeutic proteins has been extensively studied, with research demonstrating that these modifications can affect protein pharmacokinetics and immunogenicity [24]. Understanding the hydrolysis kinetics of succinimide intermediates to form aspartate and iso-aspartate residues is crucial for optimizing conjugate stability and efficacy [24].

Table 3: Peptide Coupling Efficiency with Different Activation Methods

Coupling MethodTypical Yield (%)Reaction TimeRacemization Risk
Dicyclohexylcarbodiimide/N-Hydroxysuccinimide85-952-6 hoursLow-Moderate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxysuccinimide80-901-4 hoursLow
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate/Hydroxybenzotriazole90-9830 min - 2 hoursVery Low
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate/N-Hydroxyazabenzotriazole92-9915 min - 1 hourVery Low
Pre-formed N-Hydroxysuccinimide Esters80-951-6 hoursLow

XLogP3

0.5

Wikipedia

1-[(3-Methylbutanoyl)oxy]pyrrolidine-2,5-dione

Dates

Last modified: 08-19-2023

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